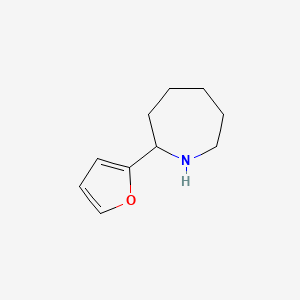

2-(Furan-2-yl)azepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXPGFWECJUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405805 | |

| Record name | 2-(furan-2-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-07-5 | |

| Record name | 2-(furan-2-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-(Furan-2-yl)azepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-yl)azepane is a heterocyclic compound incorporating a furan ring linked to a seven-membered azepane ring. Both furan and azepane moieties are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The furan ring, an aromatic heterocycle, can participate in various interactions with biological targets, while the azepane ring provides a flexible, three-dimensional structure that can be crucial for receptor binding.[2][3] This combination of a planar aromatic system and a flexible saturated ring makes this compound an interesting candidate for drug discovery and development. This guide provides a summary of its core chemical properties, a plausible synthetic route, and predicted spectroscopic data.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1. These values are primarily predicted data obtained from chemical databases and provide a useful starting point for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | Predicted |

| Molecular Weight | 165.23 g/mol | Predicted |

| CAS Number | 383129-07-5 | - |

| Appearance | Colorless to pale yellow liquid (Predicted) | - |

| Boiling Point | 249.8 °C at 760 mmHg | Predicted |

| Density | 0.988 g/cm³ | Predicted |

| Flash Point | 104.9 °C | Predicted |

| XLogP3 | 2.8 | Predicted |

| Refractive Index | 1.483 | Predicted |

Synthesis and Experimental Protocols

While a specific, experimentally validated synthesis for this compound is not documented in readily accessible literature, a plausible and efficient synthetic route is the reductive amination of furfural with azepane. This method is widely used for the formation of C-N bonds.[4][5][6][7]

Proposed Synthetic Pathway: Reductive Amination

The proposed two-step synthesis involves the condensation of furfural with azepane to form an iminium intermediate, followed by in-situ reduction to yield the final product.

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol

Materials:

-

Furfural

-

Azepane

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of furfural (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add azepane (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the properties of its constituent furan and azepane rings.

-

Furan Ring: The furan moiety is an electron-rich aromatic system susceptible to electrophilic substitution, typically at the 5-position.[8] It can also undergo Diels-Alder reactions, acting as a diene. The furan ring is generally stable under neutral and basic conditions but can be sensitive to strong acids, which may lead to ring-opening.[9]

-

Azepane Ring: The azepane ring contains a secondary amine, which is basic and nucleophilic. It can be acylated, alkylated, or participate in other standard amine reactions. The saturated seven-membered ring is conformationally flexible. The azepane ring is generally stable under a wide range of conditions but can be oxidized.

Overall, the compound is expected to be stable under standard laboratory conditions (room temperature, protected from strong light and air). Long-term storage should be in a cool, dark place under an inert atmosphere.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. This information is crucial for the characterization and identification of the compound.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | dd | 1H | H5' (Furan) |

| ~ 6.30 | dd | 1H | H4' (Furan) |

| ~ 6.20 | d | 1H | H3' (Furan) |

| ~ 4.0 - 4.2 | m | 1H | H2 (Azepane) |

| ~ 2.8 - 3.2 | m | 2H | H7 (Azepane) |

| ~ 1.5 - 2.0 | m | 9H | H3, H4, H5, H6 (Azepane), NH |

Note: The signals for the azepane protons will likely be broad and complex due to conformational flexibility and potential proton exchange of the N-H group.[10][11]

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 158 | C2' (Furan) |

| ~ 141 - 143 | C5' (Furan) |

| ~ 110 - 112 | C4' (Furan) |

| ~ 105 - 107 | C3' (Furan) |

| ~ 60 - 65 | C2 (Azepane) |

| ~ 45 - 50 | C7 (Azepane) |

| ~ 25 - 35 | C3, C4, C5, C6 (Azepane) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H Stretch (Secondary Amine) |

| 2850 - 2960 | Strong | C-H Stretch (Aliphatic) |

| ~ 1580, 1500, 1460 | Medium | C=C Stretch (Furan Ring) |

| ~ 1150 | Strong | C-O-C Stretch (Furan Ring) |

| ~ 1100 | Medium | C-N Stretch (Aliphatic Amine) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 165 | Moderate | [M]⁺ (Molecular Ion) |

| 164 | Low | [M-H]⁺ |

| 95 | High | [Furan-CH=NH-CH₂]⁺ |

| 81 | High | [Furan-CH₂]⁺ |

| 68 | Moderate | [Furan]⁺ |

Note: The fragmentation pattern will likely be dominated by cleavage at the C2-C2' bond and fragmentation of the azepane ring.[12]

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural motifs are present in many biologically active compounds. Furan derivatives are known to possess a wide range of pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[13][14] Similarly, the azepane scaffold is a key component of numerous approved drugs and is explored in the development of new therapeutic agents.[2][15]

Given the prevalence of furan and azepane derivatives in drug discovery, it is plausible that this compound could interact with various biological targets. For instance, it could be investigated as a modulator of G-protein coupled receptors (GPCRs) or ion channels, where the combination of an aromatic recognition element and a flexible aliphatic portion can be advantageous for binding.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical signaling pathway where a compound like this compound could act as an antagonist for a GPCR.

Caption: Hypothetical antagonism of a GPCR signaling pathway.

Conclusion

This compound is a compound of interest due to the presence of two pharmacologically relevant scaffolds. While experimental data is currently scarce, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected spectroscopic data based on established chemical principles. This information serves as a valuable resource for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related molecules. Further experimental validation is necessary to confirm the properties and potential applications of this compound.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ijabbr.com [ijabbr.com]

- 9. Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 14. Pharmacological activity of furan derivatives [wisdomlib.org]

- 15. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

Spectroscopic and Synthetic Profile of 2-(Furan-2-yl)azepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel heterocyclic compound, 2-(Furan-2-yl)azepane. The conjunction of the furan and azepane moieties suggests potential applications in medicinal chemistry and drug discovery, warranting a detailed examination of its structural and synthetic aspects. Due to the limited availability of experimental data, this guide leverages predictive methodologies to forecast the spectral properties of the molecule, offering a valuable resource for its identification and characterization. Furthermore, a detailed synthetic protocol is proposed based on modern cross-coupling techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational algorithms and provide a foundational dataset for the empirical analysis of this compound.

Table 1: Predicted ¹H NMR Data

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-5' | 7.35 | dd |

| H-3' | 6.32 | dd |

| H-4' | 6.21 | dd |

| H-2 | 3.95 | t |

| H-7 (eq) | 3.10 | m |

| H-7 (ax) | 2.75 | m |

| H-3 - H-6 | 1.50 - 1.90 | m |

| NH | 1.80 | br s |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Atom | Predicted Chemical Shift (ppm) |

| C-2' | 158.0 |

| C-5' | 141.5 |

| C-3' | 110.0 |

| C-4' | 105.0 |

| C-2 | 62.0 |

| C-7 | 48.0 |

| C-3 | 38.0 |

| C-5 | 30.0 |

| C-4 | 28.0 |

| C-6 | 26.0 |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 166.1226 |

| [M+Na]⁺ | 188.1045 |

| [M-H]⁻ | 164.1081 |

Data sourced from computational predictions.[1]

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H Stretch (Secondary Amine) |

| 3115 - 3110 | Weak | C-H Stretch (Furan Ring) |

| 2930 - 2850 | Strong | C-H Stretch (Aliphatic) |

| 1590 - 1500 | Medium | C=C Stretch (Furan Ring) |

| 1470 - 1440 | Medium | C-H Bend (Aliphatic) |

| 1350 - 1250 | Medium | C-N Stretch |

| 1015 | Strong | C-O-C Stretch (Furan Ring) |

Synthetic Protocol

A plausible synthetic route for this compound involves the direct C-H arylation of an N-protected azepane derivative. The following protocol is adapted from established methods for the synthesis of 2-substituted cyclic amines.

Proposed Synthetic Pathway

References

Biological Activity of 2-(Furan-2-yl)azepane: A Technical Overview of a Novel Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific biological activity data for the compound 2-(Furan-2-yl)azepane . This document, therefore, serves as a technical guide to the potential biological activities of this molecule by examining the well-documented pharmacological profiles of its constituent chemical moieties: the furan ring and the azepane ring . The experimental protocols and signaling pathways described herein are based on established methodologies for analogous compounds and are intended to guide future research into this novel chemical entity.

Introduction: A Hybrid Scaffold of Pharmacological Interest

The molecule this compound incorporates two key pharmacophores that are prevalent in a wide range of biologically active compounds. The strategic combination of the aromatic, electron-rich furan ring with the flexible, saturated azepane ring system presents a unique structural framework that is ripe for exploration in drug discovery.

-

The Furan Moiety: The furan nucleus is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry.[1][2] Its ability to act as a bioisostere for other aromatic rings, such as phenyl or thiophene, while offering different electronic and solubility properties, makes it a versatile component in drug design.[1] Furan derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4]

-

The Azepane Moiety: Azepane is a seven-membered nitrogen-containing heterocycle. Its non-planar, flexible conformation allows it to interact with a diverse range of biological targets. The azepane scaffold is found in several FDA-approved drugs and is a subject of ongoing research in various therapeutic areas.[5] Compounds containing the azepane ring have demonstrated activities as anticancer, anti-Alzheimer's, and antimicrobial agents.[6]

Anticipated Biological Activities and Therapeutic Potential

Based on the known pharmacology of its constituent parts, this compound could plausibly be investigated for several therapeutic applications. The conjugation of the furan ring, often associated with cytotoxicity and enzyme inhibition, with the azepane ring, known for its interactions with receptors and enzymes, suggests several promising avenues for research.

Potential Therapeutic Areas:

-

Oncology: Many furan derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines.[7][8] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization or the modulation of key signaling pathways.[7] The azepane moiety is also present in compounds with demonstrated anticancer properties.[6]

-

Infectious Diseases: The furan ring is a critical component of several antimicrobial agents.[9] For example, nitrofurantoin is a well-known antibiotic used for urinary tract infections.[1]

-

Neuropharmacology: Both furan and azepane derivatives have been explored for their effects on the central nervous system. This includes potential treatments for neurodegenerative disorders like Alzheimer's disease, where inhibition of enzymes such as acetylcholinesterase and BACE1 is a key therapeutic strategy.[4][6]

Quantitative Data on Structurally Related Compounds

While no specific quantitative data exists for this compound, the following table presents a summary of the biological activity of various furan and azepane derivatives to provide context for the potential potency of this class of compounds.

| Compound Class | Biological Target / Assay | Cell Line / Enzyme | Activity Metric (IC₅₀) |

| Furan Derivative | Cytotoxicity | MCF-7 (Breast Cancer) | 2.96 µM[7] |

| Furan Derivative | Cytotoxicity | HeLa (Cervical Cancer) | 0.08 µM[8] |

| Furo[2,3-d]pyrimidine | VEGFR-2 Kinase Inhibition | - | 42.45 nM[2] |

| 2-Arylbenzofuran | Acetylcholinesterase Inhibition | - | 0.086 µM[4] |

| Azepane Derivative | Acetylcholinesterase Inhibition | - | 3.65 nM[6] |

Key Experimental Protocols

To initiate the biological evaluation of this compound, a primary screening for cytotoxic activity is recommended. The following is a detailed protocol for the MTT assay, a standard colorimetric method for assessing cell viability in vitro.

MTT Assay for In Vitro Cytotoxicity

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6]

Materials:

-

Selected human cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

This compound (test compound)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Plating: Cells are harvested from culture, counted, and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. A series of dilutions are then prepared in the cell culture medium. The medium from the cell plates is aspirated, and the various concentrations of the compound are added. Control wells containing medium with DMSO (vehicle control) and a known cytotoxic agent (positive control) are also included.[6]

-

Incubation: The treated plates are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, during which the formazan crystals are formed by viable cells.[7]

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the purple formazan crystals.[7]

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined from the resulting dose-response curve.

Visual Diagrams

Experimental Workflow: Cytotoxicity Screening

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism of action for an anticancer agent, where it inhibits a critical cell survival pathway. This represents a plausible target for a molecule like this compound, given the known activities of furan derivatives.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unlocking New Therapeutic Potential: A Technical Guide to the Synthesis and Applications of 2-(Furan-2-yl)azepane Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis and potential applications of 2-(furan-2-yl)azepane derivatives, a novel class of compounds with significant therapeutic promise. This document is intended for researchers, scientists, and drug development professionals interested in exploring new chemical scaffolds for the treatment of a range of diseases.

The this compound core structure combines the furan moiety, a five-membered aromatic heterocycle prevalent in many biologically active molecules, with the seven-membered saturated azepane ring. This unique combination offers a three-dimensional architecture that is ripe for exploration in medicinal chemistry. While direct literature on this specific scaffold is limited, this guide outlines potential synthetic pathways and explores promising therapeutic applications based on the well-established biological activities of both furan and azepane derivatives.

Proposed Synthetic Methodologies

The synthesis of this compound derivatives can be approached through several established organic chemistry reactions. Below are two proposed synthetic routes:

1. Reductive Amination of Furfural with a Linear Amino Alcohol: This strategy involves the condensation of furfural with a suitable 6-amino-1-hexanol derivative to form an imine, which is subsequently reduced. Intramolecular cyclization followed by reduction of the resulting lactam would yield the desired this compound scaffold.

Caption: Proposed Reductive Amination Pathway.

2. N-Alkylation and Subsequent Functionalization: An alternative approach involves the N-alkylation of a pre-formed this compound with various functional groups. The core scaffold could potentially be synthesized via methods such as the photochemical dearomative ring expansion of a suitable nitroarene precursor, a strategy that has been successfully employed for the synthesis of other complex azepanes.[1]

Caption: N-Functionalization of the Core Scaffold.

Potential Therapeutic Applications

The structural motifs present in this compound derivatives suggest a broad range of potential pharmacological activities.

Central Nervous System (CNS) Disorders: Furan-containing compounds have demonstrated a variety of CNS activities.[2] Coupled with the prevalence of the azepane scaffold in CNS-active drugs, derivatives of this compound warrant investigation as potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases.

Antimicrobial and Antiviral Agents: The furan ring is a key component of several antimicrobial and antiviral drugs.[3][4] By modifying the substituents on the furan and azepane rings, it may be possible to develop novel anti-infective agents with improved efficacy and resistance profiles.

Oncology: Both furan and azepane moieties are found in compounds with demonstrated anticancer properties.[3][5] The this compound scaffold provides a novel framework for the design of new cytotoxic or targeted anticancer agents.

Quantitative Data from Related Scaffolds

While specific quantitative structure-activity relationship (QSAR) data for this compound derivatives is not yet available, analysis of related compounds provides a foundation for future design and optimization efforts.

Table 1: Bioactivity of Representative Furan Derivatives

| Compound Class | Biological Activity | Reported Potency (Exemplary) |

| Nitrofurans | Antibacterial | MIC values in the low µg/mL range |

| Furanones | Anti-inflammatory (COX-2 inhibition) | IC50 values in the nanomolar range |

| Diaryl Furans | Anticancer | GI50 values in the micromolar to nanomolar range |

Table 2: Bioactivity of Representative Azepane Derivatives

| Compound Class | Biological Activity | Reported Potency (Exemplary) |

| Azepane-based Iminosugars | Antiviral | EC50 values in the low micromolar range |

| Substituted Azepanes | Histamine H3 Receptor Antagonists | Ki values in the nanomolar range |

| Azepane-fused heterocycles | Anticancer | IC50 values in the micromolar range |

Experimental Protocols

Detailed experimental protocols for the proposed syntheses would follow standard organic chemistry laboratory procedures. A generalized hypothetical protocol for the reductive amination pathway is provided below.

Hypothetical Protocol for the Synthesis of this compound:

-

Imine Formation: To a stirred solution of furfural (1.0 equiv) in methanol (0.5 M) is added 6-amino-1-hexanol (1.0 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure.

-

Reduction: The crude imine is dissolved in methanol (0.5 M), and the solution is cooled to 0 °C. Sodium borohydride (1.5 equiv) is added portion-wise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 8 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

Cyclization and Reduction: The crude amino alcohol is subjected to intramolecular cyclization conditions (e.g., heating with a catalyst or conversion to a leaving group followed by cyclization) to form the corresponding lactam. The lactam is then reduced with a suitable reducing agent, such as lithium aluminum hydride, in an anhydrous solvent to yield the target this compound.

-

Purification: The final product is purified by column chromatography on silica gel.

Conclusion and Future Outlook

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic routes proposed in this guide are based on well-established chemical transformations and offer a clear path to accessing a diverse library of derivatives. The potential for these compounds to exhibit valuable biological activities, particularly in the areas of CNS disorders, infectious diseases, and oncology, warrants significant further investigation. This technical guide serves as a foundational resource to encourage and facilitate the exploration of this exciting new class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(5-methylfuran-2-yl)azepane (C11H17NO) [pubchemlite.lcsb.uni.lu]

Characterization of 2-(Furan-2-yl)azepane: A Technical Guide to its NMR Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characterization of 2-(Furan-2-yl)azepane. The document details the predicted ¹H and ¹³C NMR spectral data, outlines comprehensive experimental protocols for acquiring high-quality NMR spectra, and presents a logical workflow for the structural elucidation of novel compounds of this nature. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of heterocyclic compounds.

Predicted NMR Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables present a predicted, yet chemically plausible, set of ¹H and ¹³C NMR values. These predictions are based on the analysis of chemical shifts of structurally similar 2-substituted furans and N-substituted azepanes.[1][2][3][4][5] The data is presented for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5' (Furan) | 7.35 | dd | J = 1.8, 0.9 | 1H |

| H-3' (Furan) | 6.30 | dd | J = 3.2, 1.8 | 1H |

| H-4' (Furan) | 6.20 | dd | J = 3.2, 0.9 | 1H |

| H-2 (Azepane) | 3.85 | t | J = 6.0 | 1H |

| H-7 (Azepane) | 3.05 - 2.95 | m | 2H | |

| NH (Azepane) | 2.50 | br s | 1H | |

| H-3, H-6 (Azepane) | 1.90 - 1.70 | m | 4H | |

| H-4, H-5 (Azepane) | 1.65 - 1.50 | m | 4H |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-2' (Furan) | 155.0 |

| C-5' (Furan) | 142.0 |

| C-3' (Furan) | 110.5 |

| C-4' (Furan) | 107.0 |

| C-2 (Azepane) | 62.0 |

| C-7 (Azepane) | 48.0 |

| C-3 (Azepane) | 38.0 |

| C-6 (Azepane) | 30.0 |

| C-4 (Azepane) | 28.0 |

| C-5 (Azepane) | 27.5 |

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following protocols provide a detailed methodology for the preparation and analysis of a sample of this compound.

Sample Preparation

A well-prepared sample is essential for obtaining high-resolution NMR spectra.[6][7][8][9]

-

Analyte Quantity: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[6] The residual solvent peak of CHCl₃ at ~7.26 ppm can be used as a secondary chemical shift reference.[10]

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the deuterated solvent using a clean pipette.

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4 and 5 cm.[6]

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[6] Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp spectral lines.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

-

Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) is sufficient for most organic molecules.

-

Number of Scans: For a sample of 5-10 mg, 16 to 64 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: A spectral width of 200-220 ppm (e.g., from -10 to 210 ppm) is typically required for organic compounds.[11]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

-

2D NMR Experiments for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a series of 2D NMR experiments should be performed.[12][13][14][15]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for establishing the proton-proton connectivity within the furan and azepane rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is a powerful tool for assigning carbon resonances based on their attached protons.[14]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the furan ring to the azepane ring.[14]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the characterization of a novel compound like this compound and the process of structural elucidation using 2D NMR.

Caption: General workflow for the synthesis and NMR characterization of a novel compound.

Caption: Logical relationship of 2D NMR experiments for structural elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. scribd.com [scribd.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of 2-(Furan-2-yl)azepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the mass spectrometric analysis of 2-(Furan-2-yl)azepane. Due to the limited availability of direct experimental data for this specific compound, this document presents a theoretical framework based on the well-established principles of mass spectrometry for its constituent furan and azepane moieties. The guide covers predicted mass spectral data, proposed fragmentation pathways, and detailed, adaptable experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Compound Overview

This compound is a heterocyclic molecule featuring a furan ring linked to an azepane ring. The azepane scaffold is of significant interest in medicinal chemistry and is a core component of numerous pharmacologically active compounds.[1] Mass spectrometry serves as an indispensable tool for the structural elucidation, identification, and quantification of such novel chemical entities.

Predicted Mass Spectrometry Data

The following sections detail the predicted mass-to-charge ratios (m/z) for various adducts and a proposed fragmentation pattern, which are foundational for developing analytical methods.

Predicted Adducts for LC-MS Analysis

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, particularly with electrospray ionization (ESI), the molecule is likely to be observed as several different adducts. The predicted m/z values for these common adducts are summarized below.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 166.12265 |

| [M+Na]⁺ | 188.10459 |

| [M+K]⁺ | 204.07853 |

| [M+NH₄]⁺ | 183.14919 |

| [M-H]⁻ | 164.10809 |

| [M+HCOO]⁻ | 210.11357 |

| [M+CH₃COO]⁻ | 224.12922 |

Proposed Fragmentation Pattern for GC-MS (Electron Ionization)

Under the high-energy conditions of Electron Ionization (EI), as is typical in GC-MS, the this compound molecular ion (M⁺˙) is expected to fragment in a predictable manner. The fragmentation will likely be driven by the stability of the resulting ions and neutral losses, originating from cleavages within the furan ring, the azepane ring, and the interconnecting bond.

Table of Proposed Major Fragment Ions:

| Proposed Fragment (m/z) | Proposed Structure / Neutral Loss |

| 165 | Molecular Ion [C₁₀H₁₅NO]⁺˙ |

| 94 | [C₆H₈N]⁺ via alpha-cleavage adjacent to the nitrogen, leading to the loss of the furan group. |

| 81 | [C₅H₅O]⁺ resulting from the cleavage of the bond between the two ring systems. |

| 67 | [C₄H₃O]⁺, a characteristic fragment of the furan ring. |

| 54 | [C₄H₆]⁺, a fragment originating from the azepane ring. |

Diagram of Proposed Fragmentation Pathway:

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

The following protocols for GC-MS and LC-MS/MS are based on established methodologies for the analysis of furan derivatives and other small molecules in various matrices.[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is optimized for the analysis of volatile and semi-volatile compounds and employs Solid-Phase Microextraction (SPME) for sample introduction, which is a common technique for furan analysis.[4]

3.1.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Aliquoting: Accurately transfer 5 mL of the sample (or a solution thereof) into a 20 mL headspace vial.

-

Matrix Modification: Add approximately 1.5 g of sodium chloride to the vial to enhance analyte partitioning into the headspace.

-

Equilibration: Seal the vial and place it in an autosampler with an incubation block set to 40°C for 10 minutes, with agitation.

-

Extraction: Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the vial's headspace for 20 minutes at 40°C with continued agitation.

-

Analyte Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption at 250°C for 2 minutes in splitless mode.

3.1.2. GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |

| Proposed SIM Ions | 165, 94, 81, 67, 54 |

Workflow for GC-MS Analysis:

Caption: General workflow for HS-SPME-GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for high-sensitivity and high-selectivity analysis, particularly for samples in complex matrices like biological fluids.

3.2.1. Sample Preparation

-

Protein Precipitation: For plasma or serum samples, add three parts of cold acetonitrile to one part sample.

-

Mixing and Centrifugation: Vortex the mixture thoroughly for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Dilution and Filtration: Transfer the supernatant to a new tube. If necessary, dilute with the initial mobile phase. Filter the final extract through a 0.22 µm syringe filter prior to injection.

3.2.2. LC-MS/MS Instrument Parameters

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp. | 350°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Proposed MRM Transitions for Quantification and Confirmation:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| 166.1 | 94.1 | Quantifier |

| 166.1 | 81.1 | Qualifier |

Workflow for LC-MS/MS Analysis:

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This guide provides a foundational, yet comprehensive, technical framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathways, predicted mass data, and detailed experimental protocols for GC-MS and LC-MS/MS offer a solid starting point for method development. It is recommended that these theoretical models be confirmed through experimental analysis for definitive structural characterization and accurate quantification of this compound.

References

Conformational Analysis of 2-(Furan-2-yl)azepane: A Theoretical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical conformational analysis of 2-(Furan-2-yl)azepane, a molecule of interest in medicinal chemistry due to the prevalence of both azepane and furan motifs in pharmacologically active compounds.[1][2] In the absence of direct experimental or computational studies on this specific molecule, this document outlines a robust framework for its conformational analysis. The guide synthesizes known conformational preferences of the constituent azepane and furan rings, details generalized experimental and computational protocols for such analysis, and presents this information in a structured format for researchers. The methodologies described herein are based on established practices for the conformational analysis of heterocyclic compounds.

Introduction

The azepane ring, a seven-membered saturated heterocycle, is a key structural component in numerous FDA-approved drugs and biologically active compounds.[2] Its conformational flexibility is a critical determinant of molecular shape and, consequently, biological activity. Similarly, the furan ring is a common scaffold in medicinal chemistry. The combination of these two moieties in this compound presents a unique conformational landscape that is essential to understand for applications in drug design and development.

This guide will explore the theoretical low-energy conformations of this compound by considering the established conformational preferences of the azepane ring and the rotational freedom of the furan substituent.

Theoretical Conformational Preferences

The overall conformation of this compound is determined by the interplay of the azepane ring puckering and the orientation of the furan-2-yl substituent at the C2 position.

Azepane Ring Conformations

The seven-membered azepane ring is known to exist in several low-energy conformations, with the twist-chair and chair forms being the most significant. Computational studies on azepane and related cycloheptane systems have shown that the twist-chair conformation is generally the most stable.[3] The energy barrier between different conformations is relatively low, suggesting that multiple conformations may coexist in solution.

The logical relationship between the primary low-energy conformations of a generic seven-membered ring like azepane can be visualized as follows:

Orientation of the Furan-2-yl Substituent

The furan ring itself is planar. The key conformational variable introduced by the furan-2-yl substituent is the dihedral angle defined by the C(furan)-C(furan)-C2(azepane)-N1(azepane) atoms. The rotation around the C(furan)-C2(azepane) bond will be influenced by steric hindrance with the azepane ring protons. It is hypothesized that the furan ring will prefer an orientation that minimizes these steric clashes.

Quantitative Conformational Data (Theoretical)

In the absence of specific experimental data for this compound, the following tables summarize typical geometric parameters for the constituent azepane and furan rings, derived from computational studies on related molecules.[3][4] These values serve as a starting point for building initial models for computational analysis.

Table 1: Theoretical Bond Lengths for this compound

| Bond Type | Typical Bond Length (Å) |

| C-N (azepane) | 1.46 - 1.48 |

| C-C (azepane) | 1.53 - 1.55 |

| C-O (furan) | 1.36 - 1.38 |

| C=C (furan) | 1.35 - 1.37 |

| C-C (furan) | 1.43 - 1.45 |

| C(furan)-C(azepane) | 1.50 - 1.52 |

Table 2: Theoretical Bond Angles for this compound

| Angle Type | Typical Bond Angle (°) |

| C-N-C (azepane) | 112 - 115 |

| C-C-C (azepane) | 114 - 117 |

| C-C-N (azepane) | 110 - 113 |

| C-O-C (furan) | 106 - 108 |

| C-C=C (furan) | 106 - 108 |

Table 3: Theoretical Dihedral Angles for the Azepane Ring

| Dihedral Angle Type | Twist-Chair Conformation (°) | Chair Conformation (°) |

| C-N-C-C | ± (50 - 70) | ± (60 - 80) |

| N-C-C-C | ± (40 - 60) | ± (50 - 70) |

| C-C-C-C | ± (70 - 90) | ± (60 - 80) |

Recommended Experimental and Computational Protocols

To definitively determine the conformational landscape of this compound, a combined experimental and computational approach is recommended.

Computational Analysis Workflow

A robust computational workflow is essential for exploring the potential energy surface of the molecule. The following diagram outlines a typical workflow for conformational analysis using computational chemistry methods.[5][6]

Protocol for Computational Analysis:

-

Initial Structure Generation: Generate a 3D structure of this compound using molecular building software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to explore the conformational space of the azepane ring and the rotation of the furan substituent.

-

Clustering: Group the resulting conformers based on RMSD to identify unique low-energy structures.

-

Quantum Mechanical Optimization: Take the lowest energy conformers (e.g., within 5-10 kcal/mol of the global minimum) and perform full geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Refined Energy Calculations: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ).

-

Data Analysis: Analyze the relative energies, Boltzmann populations, and key geometric parameters (bond lengths, angles, dihedral angles) of the stable conformers.

Experimental Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: The chemical shifts and coupling constants of the azepane ring protons are highly dependent on their spatial orientation. Variable-temperature NMR studies can provide insights into the energy barriers between different conformers.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can be used to identify through-space interactions between protons, providing crucial information for determining the relative stereochemistry and preferred conformation in solution.

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Analyze the coupling constants, particularly the vicinal ³J(H,H) couplings in the azepane ring, to infer dihedral angles using the Karplus equation. Analyze NOE correlations to establish through-space proximities between protons, which can help to distinguish between different chair/twist-chair conformations and the orientation of the furan ring.

Conclusion

While no direct experimental data for the conformational analysis of this compound is currently available in the public domain, this guide provides a comprehensive theoretical framework and a set of actionable protocols for researchers to undertake such an investigation. The conformational landscape of this molecule is likely dominated by the twist-chair and chair conformations of the azepane ring, coupled with the rotational orientation of the furan-2-yl substituent. A combined computational and experimental approach, as outlined in this document, will be crucial for a definitive characterization of its conformational preferences, which is a critical step in understanding its potential as a pharmacophore.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Conformational analysis of macrocycles: finding what common search methods miss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational strategies for protein conformational ensemble detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Properties of 2-(Furan-2-yl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive technical guide to understanding and determining the thermodynamic properties of the novel heterocyclic compound, 2-(Furan-2-yl)azepane. Due to the limited availability of experimental data for this specific molecule in public databases, this document outlines a robust framework of established experimental and computational methodologies for its thorough thermodynamic characterization. Detailed protocols for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and combustion calorimetry are presented. Furthermore, this guide explores the application of computational chemistry, particularly Density Functional Theory (DFT), for predicting key thermodynamic parameters. The significance of these properties in the context of drug development is also discussed, drawing on the known biological activities of related furan and azepane derivatives. Visual workflows and data representation templates are provided to aid researchers in their investigation of this and similar compounds.

Introduction

The thermodynamic properties of a pharmaceutical compound are fundamental to its development, influencing its stability, solubility, and bioavailability. This compound is a heterocyclic compound of interest, incorporating both a furan ring and an azepane ring. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The azepane moiety is also a key structural feature in various bioactive molecules.[6][7] A thorough understanding of the thermodynamic landscape of this compound is therefore crucial for its potential development as a therapeutic agent.

This guide addresses the current knowledge gap by providing a detailed roadmap for the experimental determination and computational prediction of its thermodynamic properties.

Experimental Determination of Thermodynamic Properties

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic properties of this compound. The following sections detail the key experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of a material, such as melting point, enthalpy of fusion, and heat capacity.[8][9][10][11][12]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-15 mg of purified this compound into a hermetically sealed DSC pan.[8] An empty, sealed pan is to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20 cm³/min to prevent oxidation.[8]

-

Thermal Cycling: Subject the sample to a heat/cool/heat cycle, for instance from -20°C to a temperature above its expected melting point, at a scanning rate of 10-20°C/min.[8] This initial cycle is intended to erase the sample's thermal history.

-

Data Acquisition: Record the heat flow as a function of temperature during the second heating ramp.

-

Data Analysis: The melting point (Tm) is determined from the onset of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated from the area under the melting peak.[8] The change in heat capacity (ΔCp) at the glass transition (if observed) can also be determined.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[13][14][15][16][17]

Experimental Protocol:

-

Sample Preparation: Place a precisely weighed sample of this compound (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Position the pan in the TGA furnace. The analysis is typically conducted under a controlled atmosphere of nitrogen or air at a specified flow rate.

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 1000°C) at a constant rate (e.g., 10°C/min).[13]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve will show mass loss steps corresponding to decomposition events. The onset temperature of decomposition provides an indication of the compound's thermal stability.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[18][19][20][21][22]

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet of this compound is placed in the sample holder of a bomb calorimeter. A known length of ignition wire is placed in contact with the sample.

-

Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter. The initial temperature of the water is recorded.

-

Combustion: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and begins to cool. The temperature change (ΔT) is recorded.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, which is predetermined by combusting a standard substance like benzoic acid.[19][20]

Computational Prediction of Thermodynamic Properties

Computational chemistry offers a powerful and complementary approach to experimental methods for predicting thermodynamic properties.[23][24][25]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[26][27] It can be used to calculate a wide range of thermodynamic properties.[28][29][30]

Computational Protocol:

-

Molecular Structure Input: The 3D structure of this compound is built using molecular modeling software. The structure can be obtained from databases like PubChem if available, or built from its chemical formula.[31]

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE), thermal energy, and entropy.

-

Property Calculation: From the results of the frequency calculation, thermodynamic properties such as standard enthalpy of formation, Gibbs free energy of formation, and heat capacity can be derived.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Experimental Thermodynamic Properties of this compound

| Property | Method | Value | Units |

| Melting Point (Tm) | DSC | °C or K | |

| Enthalpy of Fusion (ΔHfus) | DSC | kJ/mol | |

| Decomposition Temperature (Td) | TGA | °C or K | |

| Enthalpy of Combustion (ΔHc°) | Bomb Calorimetry | kJ/mol | |

| Enthalpy of Formation (ΔHf°) | Bomb Calorimetry | kJ/mol |

Table 2: Computationally Predicted Thermodynamic Properties of this compound

| Property | Level of Theory | Value | Units |

| Enthalpy of Formation (ΔHf°) | DFT (e.g., B3LYP/6-31G(d)) | kJ/mol | |

| Gibbs Free Energy of Formation (ΔGf°) | DFT (e.g., B3LYP/6-31G(d)) | kJ/mol | |

| Entropy (S°) | DFT (e.g., B3LYP/6-31G(d)) | J/(mol·K) | |

| Heat Capacity (Cv) | DFT (e.g., B3LYP/6-31G(d)) | J/(mol·K) |

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.

Caption: Experimental workflow for the thermodynamic characterization of this compound.

Caption: Computational workflow for predicting thermodynamic properties using DFT.

Caption: Relationship between Gibbs free energy, enthalpy, entropy, and temperature (ΔG = ΔH - TΔS).

Conclusion

While experimental data on the thermodynamic properties of this compound is not yet widely available, this guide provides a comprehensive framework for its determination and prediction. The outlined experimental protocols and computational methods will enable researchers to generate the critical data needed to assess the viability of this compound for further development. A thorough understanding of its thermodynamic profile is an indispensable step in unlocking the potential of this compound as a novel therapeutic agent.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. s4science.at [s4science.at]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 13. aurigaresearch.com [aurigaresearch.com]

- 14. veeprho.com [veeprho.com]

- 15. improvedpharma.com [improvedpharma.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. scirp.org [scirp.org]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. m.youtube.com [m.youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. jacobbeckham.weebly.com [jacobbeckham.weebly.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Density functional theory - Wikipedia [en.wikipedia.org]

- 27. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains | MDPI [mdpi.com]

- 29. matlantis.com [matlantis.com]

- 30. [2201.05563] Approximating quantum thermodynamic properties using DFT [arxiv.org]

- 31. PubChemLite - this compound (C10H15NO) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Solubility of 2-(Furan-2-yl)azepane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the heterocyclic compound 2-(Furan-2-yl)azepane in various organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established and widely accepted protocols for solubility assessment of organic molecules. This guide is intended to equip researchers with the necessary information to design and execute robust solubility studies, crucial for applications in medicinal chemistry, material science, and pharmaceutical development.

Introduction to Solubility Studies

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter. In the context of drug discovery and development, the solubility of a compound directly influences its bioavailability, formulation possibilities, and ultimately its therapeutic efficacy. Understanding a compound's solubility profile in a range of organic solvents is essential for various stages of research and development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.

-

Analytical Method Development: Choosing the right mobile phases for chromatographic techniques like HPLC.

-

In Vitro and In Vivo Studies: Preparing stock solutions for biological assays.

The determination of a compound's solubility is typically achieved by establishing a saturated solution at a given temperature and then quantifying the concentration of the dissolved solute. The most common and reliable method for this is the shake-flask method, followed by a suitable analytical technique for concentration measurement.[1][2][3]

Physicochemical Properties of this compound

While experimental solubility data is scarce, some predicted physicochemical properties of this compound (CAS No. 383129-07-5) can help in anticipating its solubility behavior.[4]

| Property | Value | Source |

| Molecular Formula | C10H15NO | [4] |

| Molecular Weight | 165.23 g/mol | [4] |

| XLogP3 | 2.81 | [4] |

| Boiling Point | 249.8 °C at 760 mmHg | [4] |

| Flash Point | 104.9 °C | [4] |

| Density | 0.988 g/cm³ | [4] |

The predicted XLogP3 value of 2.81 suggests that this compound is a relatively lipophilic molecule and is likely to exhibit better solubility in organic solvents than in water.

Experimental Protocol for Solubility Determination

The following protocol details the shake-flask method, a gold standard for determining equilibrium solubility.[1][3]

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Scintillation vials or other suitable containers with secure caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

An appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or LC-MS)

Procedure

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[3]

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking samples at different time points until the concentration remains constant.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Quantification:

-

Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting: The solubility can then be expressed in terms of mass per volume (e.g., mg/mL) or molarity (mol/L).

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison. The following table provides a template for recording experimental results.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Chloroform | 25 | HPLC-UV | ||

| Tetrahydrofuran | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide | 25 | HPLC-UV |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to determine these crucial parameters. By following the detailed experimental protocol and utilizing the provided data presentation structure, scientists in drug discovery and chemical development can systematically evaluate the solubility profile of this and other related compounds, thereby enabling more informed decisions in their research endeavors. The general principles of "like dissolves like" and the predicted lipophilicity of this compound suggest it will be soluble in a range of common organic solvents.[2] However, rigorous experimental verification as outlined in this guide is essential for accurate and reliable data.

References

Methodological & Application

Application Notes and Protocols for 2-(Furan-2-yl)azepane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutic agents has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, furan and azepane moieties have independently demonstrated significant pharmacological potential. The furan ring, an electron-rich aromatic heterocycle, is a key component in numerous bioactive compounds exhibiting a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Its ability to engage in various biological interactions makes it a privileged scaffold in drug design.[3] Similarly, the seven-membered azepane ring is a crucial structural motif found in several FDA-approved drugs and clinical candidates.[5] The inherent conformational flexibility of the azepane scaffold allows for optimal binding to a variety of biological targets, leading to diverse pharmacological effects such as anticancer and neuroprotective activities.

This document outlines the potential medicinal chemistry applications of the hybrid molecule, 2-(Furan-2-yl)azepane , a novel scaffold that combines the key structural features of both furan and azepane. While specific experimental data for this compound is not yet extensively available in published literature, this application note provides a conceptual framework for its synthesis, biological evaluation, and potential mechanisms of action based on the known properties of related furan and azepane derivatives. The following sections detail hypothetical applications in oncology, including protocols for synthesis, in vitro assays, and illustrative signaling pathways.

Hypothetical Application in Oncology: Targeting Kinase Signaling

Based on the established anticancer activities of both furan and azepane derivatives, a primary hypothetical application for this compound and its analogs is in the development of novel kinase inhibitors for cancer therapy. Many furan-containing molecules have been shown to exhibit potent anticancer effects, while certain azepane derivatives have also been explored as anticancer agents.[6][7] This section outlines a potential research workflow for investigating a hypothetical derivative, N --benzoyl-2-(furan-2-yl)azepane , as an inhibitor of a key oncogenic kinase pathway.

Synthesis Protocol for a Hypothetical Derivative: N-benzoyl-2-(furan-2-yl)azepane

This protocol describes a potential synthetic route to a derivative of this compound.

Objective: To synthesize N-benzoyl-2-(furan-2-yl)azepane.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-benzoyl-2-(furan-2-yl)azepane.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for N-benzoyl-2-(furan-2-yl)azepane.

Biological Evaluation Protocols

The following protocols are designed to assess the hypothetical anticancer activity of N-benzoyl-2-(furan-2-yl)azepane.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of N-benzoyl-2-(furan-2-yl)azepane against a target oncogenic kinase (e.g., a receptor tyrosine kinase).

Materials:

-

Recombinant human kinase enzyme

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

N-benzoyl-2-(furan-2-yl)azepane (test compound)

-

Known kinase inhibitor (positive control)

-

DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well microplate

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound and positive control in DMSO.

-

In a 384-well plate, add the kinase enzyme, substrate peptide, and either the test compound, positive control, or DMSO vehicle.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of N-benzoyl-2-(furan-2-yl)azepane on a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., a line known to be dependent on the target kinase)

-